2,2,5-Trimethyl-1,3-dioxolan-4-one

Ring-Opening Polymerization Polylactic Acid Monomer Purity

2,2,5-Trimethyl-1,3-dioxolan-4-one (CAS 4158-85-4), also known as Me3DOX, is a five-membered cyclic ketal-ester belonging to the 1,3-dioxolan-4-one family. Its structure features three methyl groups at the 2- and 5-positions of the dioxolane ring, which confer significant steric hindrance and a reduced propensity for undesirable side reactions during ring-opening polymerization (ROP).

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 4158-85-4
Cat. No. B3136373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5-Trimethyl-1,3-dioxolan-4-one
CAS4158-85-4
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC1C(=O)OC(O1)(C)C
InChIInChI=1S/C6H10O3/c1-4-5(7)9-6(2,3)8-4/h4H,1-3H3
InChIKeyZIGSKLATJCEJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,5-Trimethyl-1,3-dioxolan-4-one (CAS 4158-85-4): A High-Steric-Hindrance Dioxolanone Monomer for Precision Polyester Synthesis


2,2,5-Trimethyl-1,3-dioxolan-4-one (CAS 4158-85-4), also known as Me3DOX, is a five-membered cyclic ketal-ester belonging to the 1,3-dioxolan-4-one family. Its structure features three methyl groups at the 2- and 5-positions of the dioxolane ring, which confer significant steric hindrance and a reduced propensity for undesirable side reactions during ring-opening polymerization (ROP) [1]. Unlike simpler dioxolanones such as MeDOX (1,3-dioxolan-4-one), Me3DOX releases acetone rather than formaldehyde upon deprotection, a feature that dramatically improves the purity and stereochemical integrity of the resulting poly(α-hydroxy acid) chains [1]. This compound is derived from lactic acid and serves as a protected monomer for the synthesis of polylactic acid (PLA) and related polyesters with precisely tunable tacticity and thermal properties [2][3].

Why 2,2,5-Trimethyl-1,3-dioxolan-4-one Cannot Be Substituted with Unsubstituted or Mono-Methyl Dioxolanones


The selection of 1,3-dioxolan-4-one monomers for polyester synthesis is not interchangeable. The unsubstituted analog MeDOX (1,3-dioxolan-4-one) releases formaldehyde during ROP, which inserts into the polymer backbone via Tishchenko-type side reactions, creating irregular ester-acetal bridges and broad polydispersity [1]. This results in a complex mixture of polymeric species with compromised stereochemistry and unpredictable thermal behavior [1]. In contrast, the gem-dimethyl substitution pattern in 2,2,5-trimethyl-1,3-dioxolan-4-one directs the cleavage toward acetone release, effectively eliminating formaldehyde insertion and enabling the synthesis of clean, stereoregular PLA [1]. Generic sourcing of dioxolanones without verifying this substitution pattern risks catastrophic polymerization outcomes—including epimerization, chain branching, and failed crystallinity—which cannot be rectified by adjusting catalyst or temperature alone.

Quantitative Differentiation of 2,2,5-Trimethyl-1,3-dioxolan-4-one (CAS 4158-85-4) from MeDOX and Lactide


Elimination of Formaldehyde-Derived Chain Irregularities in PLA Synthesis: Me3DOX vs. MeDOX

In a direct head-to-head comparison under identical solvent-free, acid-catalyzed ROP conditions (1:10:200 initiator:catalyst:monomer, 100 °C), the unsubstituted monomer MeDOX (1,3-dioxolan-4-one) produced a complex mixture of polymeric species with broad, bimodal molecular weight distributions due to formaldehyde insertion and ester-acetal bridge formation [1]. In contrast, Me3DOX (2,2,5-trimethyl-1,3-dioxolan-4-one) yielded a clean, unimodal PLA product with complete retention of stereochemistry and negligible epimerization [1]. 1H NMR analysis of the Me3DOX-derived polymer revealed a sharp singlet at 5.19 ppm, indicative of highly isotactic PLA chains, whereas the MeDOX-derived product displayed broad, overlapping signals consistent with chain irregularities [1].

Ring-Opening Polymerization Polylactic Acid Monomer Purity

Achieving Ultra-High Isotacticity (Pm up to 0.96) in PLA via Me3DOX Polymerization

Using an achiral homosalen–aluminum catalyst, racemic 2,2,5-trimethyl-1,3-dioxolan-4-one undergoes stereoselective ring-opening deacetonation polymerization to yield highly isotactic poly(racemic lactic acid) with a meso triad probability (Pm) of 0.96 [1]. This level of isotacticity exceeds that typically achieved via conventional lactide ROP using achiral catalysts, which often yields atactic or moderately isotactic PLA unless chiral catalysts or stereocomplexation strategies are employed [2]. A binary organocatalytic system (hydrogen-bonding activation) further enabled the synthesis of isotactic PLA from chiral Me3DOX with a stereoregularity parameter of 0.92 and a stereocomplex melting temperature of 195.1 °C upon blending enantiomeric chains [3].

Stereoselective Polymerization Isotactic PLA Organocatalysis

Solvent-Free Bulk Polymerization: 6-Hour Quantitative Conversion to PLA with Me3DOX

Under optimized bulk conditions (p-toluenesulfonic acid catalyst, 5% m/m loading, 100 °C), Me3DOX undergoes complete conversion to PLA within 6 hours, as tracked by 1H NMR disappearance of the monomer quartet at 4.47 ppm and growth of the polymer methine signal at 5.19 ppm [1]. The polymerization yielded poly(lactic acid) with a number-average molecular weight (Mn) of 7,700 g/mol and good polydispersity, demonstrating efficient chain propagation in the absence of solvent or metal catalysts [1]. This contrasts with MeDOX, which required 48 hours for full conversion and produced a complex mixture of irregular species [1].

Green Chemistry Bulk Polymerization Monomer Conversion

Thermal Property Tuning: PLA from Me3DOX Exhibits Tm up to 156 °C and Stereocomplex Tm 195.1 °C

Poly(rac-lactic acid) synthesized from racemic Me3DOX using a homosalen–Al catalyst displayed a melting temperature (Tm) of 156 °C, indicating semicrystalline character with high isotacticity (Pm = 0.96) [1]. In a separate study, enantiomeric PLA chains derived from chiral Me3DOX formed a stereocomplex with an elevated Tm of 195.1 °C, substantially higher than the 150–175 °C typical of commercial PLA [2][3]. A moderate molecular weight PLA (Mn = 7,700) from Me3DOX exhibited a Tm of 125 °C and Tg of 36 °C, values that are tunable by adjusting polymerization conditions and molecular weight [4].

Polymer Thermal Properties DSC Analysis Crystallinity

Synthetic Versatility: Me3DOX as a Key Intermediate for Tetramethylglycolide (TMG) Production

2,2,5-Trimethyl-1,3-dioxolan-4-one serves as a critical intermediate in a three-step, high-yield route to tetramethylglycolide (TMG) from lactic acid [1]. The sequence involves: (1) acetone protection of lactic acid to form Me3DOX, (2) α-methylation, and (3) hydrolysis/cyclization to TMG [1]. TMG-derived polymers are chemically recyclable back to monomer, offering a circular alternative to poly(L-lactic acid). This route avoids the low-yield, epimerization-prone thermal cracking of oligomers used for lactide production [2]. The methyl groups in Me3DOX provide steric protection that prevents racemization during subsequent alkylation steps, a feature not available with simpler dioxolanone protecting groups [2].

Monomer Synthesis Chemical Recycling Green Chemistry

Procurement-Ready Application Scenarios for 2,2,5-Trimethyl-1,3-dioxolan-4-one (CAS 4158-85-4)


Synthesis of High-Isotacticity PLA for Biomedical Implants and High-Performance Packaging

Researchers developing crystalline PLA with predictable degradation profiles and enhanced mechanical strength should select 2,2,5-trimethyl-1,3-dioxolan-4-one over MeDOX or lactide. As demonstrated in direct head-to-head studies, Me3DOX eliminates formaldehyde insertion and enables the synthesis of isotactic PLA with Pm values up to 0.96 [1][2]. The resulting polymer exhibits a melting temperature of 156 °C, and stereocomplex formation pushes Tm to 195.1 °C, meeting thermal requirements for sterilizable medical devices and hot-fill containers [2][3].

Solvent-Free, Metal-Free Polymerization for Sustainable PLA Manufacturing

Procurement teams focused on green chemistry and process intensification should specify 2,2,5-trimethyl-1,3-dioxolan-4-one for bulk polymerization studies. This monomer undergoes complete conversion to PLA in 6 hours under solvent-free, metal-free conditions using p-toluenesulfonic acid as a Brønsted acid catalyst [4]. The 8-fold faster conversion relative to MeDOX, combined with the absence of volatile formaldehyde byproducts, streamlines purification and reduces environmental footprint [4].

Development of Chemically Recyclable Polyesters via Tetramethylglycolide (TMG)

Scientists investigating circular polymer economies should utilize 2,2,5-trimethyl-1,3-dioxolan-4-one as a protected lactic acid derivative in the synthesis of tetramethylglycolide (TMG) [5]. TMG polymers can be depolymerized back to monomer, offering a recyclable alternative to conventional PLA. The steric bulk of the trimethylated dioxolanone prevents racemization during α-methylation, ensuring high stereochemical purity in the final monomer [5][4].

Stereoselective Polymerization Catalyst Screening and Mechanistic Studies

For academic and industrial laboratories evaluating new catalysts for stereoselective ring-opening polymerization, racemic 2,2,5-trimethyl-1,3-dioxolan-4-one provides a benchmark substrate. Its well-characterized polymerization behavior with homosalen–Al complexes (Pm = 0.96, Tm = 156 °C) and binary organocatalysts (Pm = 0.92, stereocomplex Tm = 195.1 °C) enables direct comparison of catalyst performance and stereocontrol [1][3]. The clean, epimerization-free polymerization of Me3DOX under optimized conditions makes it an ideal model monomer for mechanistic investigations [4].

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